molecular formula C7H4ClF4N B2910826 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline CAS No. 1805524-41-7

4-Chloro-2-fluoro-5-(trifluoromethyl)aniline

Cat. No.: B2910826
CAS No.: 1805524-41-7
M. Wt: 213.56
InChI Key: FTWJRPLRTPYTJN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-(trifluoromethyl)aniline (CAS: 1805524-41-7) is a halogenated aniline derivative featuring a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 4, and a fluorine atom at position 2. Its molecular formula is C₇H₄ClF₄N, with a molecular weight of 214.56 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic aromatic substitution and coupling reactions .

Properties

IUPAC Name

4-chloro-2-fluoro-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWJRPLRTPYTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805524-41-7
Record name 4-chloro-2-fluoro-5-(trifluoromethyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through a multi-step process that includes halogenation and nitration reactions . For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-fluoro-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4ClF4NC_7H_4ClF_4N. It features a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to an aniline ring. This compound is valuable in pharmaceuticals and agrochemicals due to its distinct chemical properties.

Scientific Research Applications

  • Antimicrobial and anticancer properties Research indicates that this compound has potential antimicrobial and anticancer properties. Its electron-withdrawing substituents influence interactions with biological targets, enhancing its reactivity and binding affinity to specific enzymes and receptors. It is, therefore, a candidate for drug development aimed at modulating various biochemical pathways. Studies have shown that this compound may inhibit certain enzymes, contributing to its potential therapeutic effects.
  • Synthesis intermediate this compound serves as an intermediate in synthesizing complex compounds.

Table of structurally similar compounds :

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-5-(trifluoromethyl)anilineContains trifluoromethyl groupLacks chlorine substituent
2-Chloro-4-(trifluoromethyl)anilineContains chlorine and trifluoromethylDifferent position of substituents
4-Fluoro-2-(trifluoromethyl)anilineContains fluorine and trifluoromethylDifferent arrangement of substituents

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline with structurally related aniline derivatives:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1805524-41-7 4-Cl, 2-F, 5-CF₃ C₇H₄ClF₄N 214.56 High electronegativity; balanced lipophilicity
4-Chloro-2-(trifluoromethyl)aniline 445-03-4 4-Cl, 2-CF₃ C₇H₅ClF₃N 195.57 Lacks fluorine; simpler substitution pattern
5-Chloro-2-(trifluoromethyl)aniline 445-14-7 5-Cl, 2-CF₃ C₇H₅ClF₃N 195.57 Chlorine shifted to position 5; alters electronic distribution
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 2-F, 5-CF₃ C₇H₅F₄N 179.11 No chlorine; reduced steric hindrance
4-Chloro-3-(trifluoromethyl)aniline 320-51-4 4-Cl, 3-CF₃ C₇H₅ClF₃N 195.57 CF₃ at position 3; meta-substitution affects reactivity
4-Chloro-2-nitro-5-(trifluoromethyl)aniline 167415-22-7 4-Cl, 2-NO₂, 5-CF₃ C₇H₄ClF₃N₂O₂ 240.56 Nitro group enhances electrophilicity but reduces solubility

Physicochemical Properties

  • Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in all analogs increases lipophilicity and stabilizes negative charges, enhancing resistance to metabolic degradation. this compound exhibits greater electronegativity than non-fluorinated analogs (e.g., 4-Chloro-2-(trifluoromethyl)aniline) due to the fluorine atom at position 2, which further polarizes the aromatic ring .
  • Solubility :

    • Nitro-substituted derivatives (e.g., 4-Chloro-2-nitro-5-(trifluoromethyl)aniline) show reduced aqueous solubility compared to amine-substituted analogs due to decreased hydrogen-bonding capacity .
    • Fluorine at position 2 in the target compound slightly improves solubility in polar aprotic solvents (e.g., DMSO) compared to 4-Chloro-3-(trifluoromethyl)aniline .

Biological Activity

4-Chloro-2-fluoro-5-(trifluoromethyl)aniline is an aromatic amine characterized by a unique arrangement of substituents, including a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to an aniline ring. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The following article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

The molecular formula of this compound is C7H4ClF2. Its distinct chemical structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its electron-withdrawing substituents, which enhance its reactivity and binding affinity to specific enzymes and receptors. This compound may inhibit certain enzymes, modulating various biochemical pathways that are critical in disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8-16
Escherichia coli16-32
Pseudomonas aeruginosa32-64

The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types, including breast and colon cancers. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10-20
HCT116 (Colon Cancer)15-25

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents .

Case Studies

Several case studies have explored the biological activity of compounds structurally similar to this compound. For instance:

  • Study on Fluorinated Anilines : A study investigated various fluorinated anilines' effects on cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Antimicrobial Efficacy : Another research project focused on the synthesis of fluorinated anilines for their antimicrobial properties. The study concluded that increasing fluorination improved antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

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